(3R)-3-Hydroxy-3-methyl-1H-indol-2-one

Description

Contextualization within Indole (B1671886) Alkaloid Chemistry and Oxindole (B195798) Scaffold Significance

Indole alkaloids are a large and diverse class of naturally occurring compounds characterized by the presence of an indole nucleus. numberanalytics.com This structural motif, consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a key component in numerous biologically active molecules. numberanalytics.com Indole alkaloids have played a pivotal role in the advancement of natural products chemistry and drug discovery, with prominent examples including the anticancer agents vinblastine (B1199706) and vincristine, and the antihypertensive drug reserpine. numberanalytics.comnih.gov These compounds exhibit a wide array of pharmacological activities, such as antimicrobial, antiviral, and central nervous system stimulant effects. nih.gov

The oxindole scaffold, a derivative of indole, is an oxidized form of the indole ring and is present in many natural and synthetic compounds with significant biological properties. nih.govmdpi.com The unique three-dimensional structure of spirooxindoles, a subclass of oxindoles, makes them particularly attractive as lead compounds in drug development, with applications as antitumor, antimicrobial, and anti-inflammatory agents. tandfonline.comnih.gov The versatility of the oxindole scaffold has made it a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is capable of binding to multiple biological targets. nih.gov

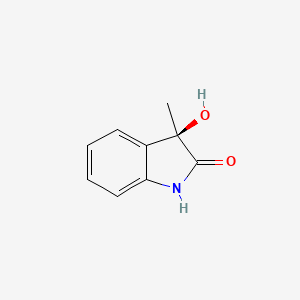

(3R)-3-Hydroxy-3-methyl-1H-indol-2-one, with its characteristic oxindole core, represents a specific chiral molecule within this important class of compounds. The presence of a hydroxyl group and a methyl group at the tertiary stereocenter C3 contributes to its specific chemical properties and reactivity.

Overview of the Indole and Oxindole Chemical Space in Research

The chemical space occupied by indole and oxindole derivatives is vast and continues to be a fertile ground for chemical research and development. The indole ring system is a fundamental building block in the synthesis of a wide range of heterocyclic compounds. orientjchem.org Researchers have developed numerous synthetic methods to access diverse indole structures, including the well-known Fischer indole synthesis. orientjchem.orgnih.gov

The oxindole scaffold, in particular, has been the subject of extensive investigation due to its prevalence in biologically active molecules. nih.govtaylorandfrancis.com Synthetic chemists have devised various strategies for the construction and functionalization of the oxindole ring system. Computational studies and in silico repositioning strategies are also being employed to explore the potential biological targets of oxindole derivatives, further expanding their therapeutic potential. nih.gov

The exploration of the chemical space around these scaffolds involves the synthesis of analogues with different substituents to probe structure-activity relationships. This includes modifications to the core ring system and the introduction of various functional groups. The study of compounds like this compound and its derivatives contributes to a deeper understanding of the chemical and biological properties of this important class of heterocyclic compounds.

Chemical Properties of this compound

The chemical properties of this compound are defined by its molecular structure, which includes an oxindole core, a hydroxyl group, and a methyl group.

| Property | Value |

| Molecular Formula | C9H9NO2 |

| Molecular Weight | 163.17 g/mol nih.gov |

| IUPAC Name | This compound |

| Appearance | Off-White To Light Yellow Solid cymitquimica.com |

| Chirality | (R) at C3 |

Structure

2D Structure

3D Structure

Properties

CAS No. |

16990-74-2 |

|---|---|

Molecular Formula |

C9H9NO2 |

Molecular Weight |

163.17 g/mol |

IUPAC Name |

(3R)-3-hydroxy-3-methyl-1H-indol-2-one |

InChI |

InChI=1S/C9H9NO2/c1-9(12)6-4-2-3-5-7(6)10-8(9)11/h2-5,12H,1H3,(H,10,11)/t9-/m1/s1 |

InChI Key |

XCHBYBKNFIOSBB-SECBINFHSA-N |

Isomeric SMILES |

C[C@]1(C2=CC=CC=C2NC1=O)O |

Canonical SMILES |

CC1(C2=CC=CC=C2NC1=O)O |

Origin of Product |

United States |

Stereochemical Investigations of 3r 3 Hydroxy 3 Methyl 1h Indol 2 One

Determination of Absolute and Relative Configurations

Establishing the precise three-dimensional structure of a chiral molecule is a critical step in its characterization. For (3R)-3-Hydroxy-3-methyl-1H-indol-2-one, a combination of analytical techniques is employed to ascertain both its absolute and relative configurations.

Optical rotation is a characteristic property of chiral molecules that can be used to differentiate between enantiomers. When plane-polarized light is passed through a solution containing a chiral compound, the plane of polarization is rotated. The direction and magnitude of this rotation are specific to the enantiomer.

| Enantiomer | Predicted Optical Rotation Sign |

| This compound | (+) or (-) |

| (3S)-3-Hydroxy-3-methyl-1H-indol-2-one | Opposite sign to the (3R) enantiomer |

This table illustrates the principle of optical rotation for enantiomers. The actual sign of rotation for this compound would need to be experimentally determined.

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a crystalline compound, including the absolute configuration of chiral centers. By analyzing the diffraction pattern of X-rays passing through a single crystal of the substance, a detailed map of electron density can be generated, revealing the precise spatial arrangement of each atom.

For chiral indolinone derivatives, X-ray crystallography has been instrumental in unambiguously confirming their structures. acs.org For instance, the crystal structure of a related spirocyclic indolin-3-one derivative confirmed the stereoselective nature of its synthesis. acs.org In another study, the crystal structure of a 3-hydroxy-3-substituted indolin-2-one derivative revealed intramolecular hydrogen bonding between the hydroxyl group and the ketone oxygen, which influences the molecule's conformation. acs.org Furthermore, analysis of the crystal packing can show intermolecular interactions like hydrogen bonds and π–π stacking, which are crucial for understanding the solid-state properties of these compounds. researchgate.net

| Crystallographic Data for a Related Indolinone Derivative | |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Intramolecular Interactions | C=O⋯π interaction |

| Intermolecular Interactions | N—H⋯O hydrogen bonds, O—H⋯O hydrogen bonds, π–π stacking |

This table presents typical crystallographic data that can be obtained for indolinone derivatives, providing insight into their solid-state structure. researchgate.net

Impact of Stereochemistry on Reaction Pathways and Biological Recognition

The stereochemistry of a molecule is not merely a structural curiosity; it has profound consequences for its chemical reactivity and how it interacts with other chiral molecules, particularly in biological systems. nih.gov

The specific arrangement of substituents around the chiral center in this compound can influence the trajectory of approaching reagents, favoring certain reaction pathways over others. This stereochemical control is a cornerstone of asymmetric synthesis, where the goal is to produce a single, desired stereoisomer.

In the realm of biology, the "handedness" of a molecule is often critical for its recognition by protein targets such as enzymes and receptors. nih.gov These biological macromolecules are themselves chiral, and their binding sites are shaped to accommodate a specific stereoisomer of a ligand. Consequently, one enantiomer of a chiral drug may exhibit high therapeutic activity, while the other may be inactive or even produce undesirable effects. nih.gov For instance, in a study of 3-Br-acivicin isomers, only the natural (5S, αS) isomers showed significant antiplasmodial activity, suggesting that stereochemistry is crucial for recognition by cellular transporters. nih.gov This highlights the general principle that the biological activity of chiral compounds like this compound is intrinsically linked to their stereochemical configuration. nih.gov

| Factor | Influence of Stereochemistry |

| Reaction Pathways | Directs the approach of reactants, leading to stereoselective product formation. |

| Biological Recognition | Determines the binding affinity and specificity for chiral biological targets like enzymes and receptors. nih.gov |

| Biological Activity | Often, only one enantiomer exhibits the desired therapeutic effect due to stereospecific interactions. nih.gov |

Advanced Structural Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural analysis of organic molecules, offering a window into the chemical environment of individual protons and carbon atoms. For a chiral molecule like (3R)-3-Hydroxy-3-methyl-1H-indol-2-one, NMR is not only used to confirm the core structure but also to establish its specific stereochemical configuration.

Proton (¹H) NMR for Structural Elucidation and Stereochemical Assignment

Proton NMR (¹H NMR) spectroscopy provides information on the number, connectivity, and chemical environment of protons in a molecule. In the case of 3-hydroxy-3-methyloxindole (B1219110), the aromatic protons of the benzene (B151609) ring typically appear as a complex multiplet in the downfield region of the spectrum, characteristic of their varied electronic environments. The methyl group protons present as a sharp singlet, and the hydroxyl and amine protons also give rise to distinct signals.

While general ¹H NMR data for the racemic mixture of 3-hydroxy-3-methyloxindole has been reported, specific data for the (3R)-enantiomer is crucial for its unambiguous identification, often obtained from stereoselective synthesis or chiral separation studies. rsc.orgnih.gov A 2022 study on the antifungal activity of the enantiomers of 3-hydroxy-3-methyloxindole successfully separated the (S) and (R) forms, indicating that detailed spectroscopic analysis of each is possible. Although the full detailed data from this specific study is not widely available, the aromatic protons generally resonate between δ 6.8 and 7.4 ppm, with the methyl group appearing as a singlet around δ 1.6 ppm. researchgate.net The precise chemical shifts and coupling constants of the aromatic protons are key to confirming the substitution pattern on the indole (B1671886) ring.

Table 1: Representative ¹H NMR Data for 3-Hydroxy-3-methyloxindole

| Proton | Chemical Shift (δ) ppm | Multiplicity |

| Aromatic-H | 6.8 - 7.4 | m |

| NH | Variable | br s |

| OH | Variable | br s |

| CH₃ | ~1.6 | s |

Note: Data is generalized based on available information for 3-hydroxy-3-methyloxindole. Specific values for the (3R)-enantiomer may vary and are dependent on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR for Backbone and Substituent Confirmation

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a spectrum of the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, allowing for the confirmation of the indol-2-one (B1256649) backbone and the presence of the methyl and hydroxyl substituents.

The carbonyl carbon (C=O) of the lactam ring is characteristically found in the highly deshielded region of the spectrum, often above 170 ppm. The aromatic carbons resonate in the typical range of 110-140 ppm. The quaternary carbon at the 3-position, bonded to both the hydroxyl and methyl groups, has a chemical shift that is indicative of its substitution pattern. rsc.orgnih.gov

Table 2: Representative ¹³C NMR Data for 3-Hydroxy-3-methyloxindole

| Carbon Atom | Chemical Shift (δ) ppm |

| C=O (C2) | > 170 |

| Aromatic C | 110 - 140 |

| C3 | ~70-80 |

| CH₃ | ~20-30 |

Note: Data is generalized based on available information for 3-hydroxy-3-methyloxindole. Specific values for the (3R)-enantiomer may vary and are dependent on the solvent and experimental conditions.

Advanced NMR Techniques (e.g., 2D NMR, NOESY) for Conformational Analysis

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), are powerful for elucidating the complete conformational details of complex molecules.

COSY spectra reveal proton-proton coupling interactions, helping to establish the connectivity between adjacent protons, particularly within the aromatic ring system.

NOESY is instrumental in determining the through-space proximity of protons. For this compound, a NOESY experiment would be critical to confirm the relative stereochemistry by observing correlations between the methyl group protons and specific protons on the aromatic ring. This information helps to define the three-dimensional orientation of the substituents at the chiral center.

While specific 2D NMR studies on this compound are not extensively documented in publicly available literature, the application of these techniques is standard practice in the structural determination of complex natural and synthetic products. rsc.orglibretexts.org

Mass Spectrometry Techniques

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structural features through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. The calculated exact mass of C₉H₉NO₂ is 163.06333 Da. Experimental HRMS data for 3-hydroxy-3-methyloxindole would be expected to be in close agreement with this theoretical value, confirming its elemental composition. wikipedia.org

Fragmentation Pattern Analysis for Structural Inference

In mass spectrometry, molecules are ionized and then fragmented. The pattern of these fragments provides a "fingerprint" that can be used to deduce the structure of the original molecule. The fragmentation of 3-hydroxy-3-methyloxindole would likely proceed through characteristic pathways for oxindole (B195798) structures.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a powerful, non-destructive technique for identifying the functional groups present within a molecule. When a molecule is irradiated with infrared light, its bonds absorb energy and vibrate at characteristic frequencies. These absorptions are recorded as a spectrum, which plots the intensity of absorption against the wavenumber (the reciprocal of the wavelength). The position, intensity, and shape of the absorption bands in an IR spectrum provide a detailed fingerprint of the molecule's functional groups.

For this compound, the IR spectrum reveals key absorptions that correspond to its defining structural features: a hydroxyl group (-OH), a lactam (cyclic amide) carbonyl group (C=O), a secondary amine (N-H) within the indole ring system, and the aromatic carbon-carbon bonds of the benzene ring.

Table 1: Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| ~3400-3200 | O-H (Alcohol) | Stretching |

| ~3300-3100 | N-H (Lactam) | Stretching |

| ~1710-1680 | C=O (Lactam) | Stretching |

| ~1620-1450 | C=C (Aromatic) | Stretching |

| ~1350-1250 | C-O (Alcohol) | Stretching |

| ~1200-1000 | C-N (Amine) | Stretching |

The broad absorption band anticipated in the 3400-3200 cm⁻¹ region is characteristic of the O-H stretching vibration of the tertiary alcohol group. The presence of a band in the 3300-3100 cm⁻¹ range would be indicative of the N-H stretching of the lactam ring. A strong, sharp absorption peak around 1710-1680 cm⁻¹ is a hallmark of the C=O stretching vibration of the five-membered lactam ring. The aromatic nature of the compound is confirmed by the presence of C=C stretching vibrations within the 1620-1450 cm⁻¹ range. Furthermore, the C-O and C-N stretching vibrations would be expected in the fingerprint region of the spectrum, typically between 1350-1000 cm⁻¹.

The precise wavenumbers and intensities of these absorptions can be influenced by factors such as the physical state of the sample (solid or solution) and intermolecular interactions, particularly hydrogen bonding, which is expected to be significant in this molecule due to the presence of both hydroxyl and N-H groups. The collective data from an experimental IR spectrum provides a robust confirmation of the presence of these key functional groups, thereby corroborating the structure of this compound.

Biological Activities and Mechanistic Insights

Anti-inflammatory Modulatory Effects

The anti-inflammatory potential of compounds structurally related to (3R)-3-Hydroxy-3-methyl-1H-indol-2-one has been explored through their interaction with key inflammatory mediators and signaling pathways.

Studies on various indole (B1671886) derivatives have demonstrated their capacity to inhibit the production of nitric oxide (NO), a key signaling molecule in the inflammatory process. For instance, certain indole compounds have been shown to suppress NO generation in lipopolysaccharide (LPS)-stimulated macrophage cell lines, which are standard in vitro models for inflammation research. This inhibitory action on NO production is a crucial indicator of a compound's potential anti-inflammatory activity.

The inflammatory response is orchestrated by a complex network of cytokines. Research into indole derivatives has revealed their ability to modulate the release of pro-inflammatory cytokines. For example, studies have shown that certain derivatives can effectively decrease the levels of key inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). evitachem.com IL-6 is a versatile cytokine involved in the acute phase response and the activation of immune cells, while TNF-α is a potent driver of systemic inflammation. evitachem.com The downregulation of these cytokines by indole compounds points towards a significant anti-inflammatory effect at the cellular level.

To understand the molecular basis of their anti-inflammatory effects, investigations have delved into the signaling pathways modulated by indole derivatives. A critical pathway in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway. This pathway is a central regulator of genes that control inflammatory responses, cell survival, and proliferation. It has been reported that certain indole compounds exert their anti-inflammatory action by inhibiting the activation of the NF-κB signaling pathway. This inhibition, in turn, suppresses the transcription of pro-inflammatory genes, including those for cytokines and enzymes like inducible nitric oxide synthase (iNOS). evitachem.com

Antimicrobial and Antifungal Investigations

The emergence of drug-resistant pathogens has spurred the search for novel antimicrobial agents. Indole-based structures have shown promise in this area, with various derivatives exhibiting significant activity against a range of fungal and bacterial pathogens.

A series of synthesized 3-indolyl-3-hydroxy oxindole (B195798) derivatives have been evaluated for their in vitro antifungal activity against several significant plant pathogenic fungi. smolecule.comgoogle.comgoogle.com These studies have demonstrated that many of these compounds possess moderate to excellent antifungal properties. smolecule.comgoogle.comgoogle.com The inhibitory effects were assessed against the mycelial growth of phytopathogens such as Rhizoctonia solani, Pyricularia oryzae, Colletotrichum gloeosporioides, Botrytis cinerea, and Bipolaris maydis. smolecule.com

Notably, certain derivatives displayed broad-spectrum antifungal activities that were comparable or even superior to commercial fungicides. smolecule.comgoogle.comgoogle.com For example, one derivative exhibited an EC50 value of 3.44 mg/L against R. solani, which was more potent than the commercial fungicides carvacrol (B1668589) and phenazine-1-carboxylic acid. google.comgoogle.com Structure-activity relationship (SAR) studies have suggested that the presence of specific substituents on the indole ring is crucial for enhanced antifungal activity. google.com

In Vitro Antifungal Activity of 3-Indolyl-3-hydroxy Oxindole Derivatives at 50 mg/L

| Fungus | Derivative | Inhibition Rate (%) |

| Botrytis cinerea | Derivative 1 | >80 |

| Derivative 2 | >80 | |

| Derivative 3 | 91.05 | |

| Bipolaris maydis | Derivative 4 | 86.56 |

| Derivative 5 | 81.13 | |

| Derivative 6 | 92.22 | |

| Derivative 7 | 89.85 |

Data sourced from studies on 3-indolyl-3-hydroxy oxindole derivatives. smolecule.com

The antibacterial potential of indole derivatives has been a subject of extensive research. Studies on various classes of indole-containing compounds have revealed their efficacy against both Gram-positive and Gram-negative bacteria, including drug-resistant strains. For instance, certain 3-alkylidene-2-indolone derivatives have demonstrated high antibacterial activity, with minimum inhibitory concentrations (MICs) as low as 0.5 μg/mL against strains of Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA).

The structural diversity within the indole family allows for a broad spectrum of antibacterial action. Research has shown that different derivatives can be effective against a range of bacterial species, highlighting the potential of the indole scaffold in the development of new antibacterial agents.

Antibacterial Activity of Selected Indole Derivatives

| Bacterial Strain | Derivative Class | MIC (μg/mL) |

| Staphylococcus aureus | 3-Alkylidene-2-indolone | 0.5 |

| Methicillin-resistant S. aureus (MRSA) | 3-Alkylidene-2-indolone | 0.5 |

| Gram-positive bacteria | Indolin-2-one hybrids | 0.0625 - 4 |

| Gram-negative bacteria | Indolin-2-one hybrids | 0.0625 - 4 |

Data represents findings from studies on various indole derivatives.

Interrogation of Molecular Mechanisms

Understanding how this compound exerts its biological effects requires a detailed examination of its interactions at the molecular level. This includes its ability to inhibit enzymes and bind to cellular receptors.

The 3-substituted-3-hydroxy-2-oxindole core is a key feature in a variety of bioactive compounds, including those that act as enzyme inhibitors. Research into related indole derivatives has provided insights into potential mechanisms. For instance, various indole derivatives have been investigated as inhibitors of caspases, a family of cysteine proteases that play a critical role in apoptosis (programmed cell death). Inhibition of these enzymes, particularly caspase-3, is a therapeutic strategy for conditions characterized by excessive cell death. nih.gov

Studies on novel indole-based compounds have identified potent, irreversible inhibitors of caspase-3. nih.gov Kinetic analyses of other indole derivatives, such as those targeting monoamine oxidase (MAO), have revealed both reversible and irreversible competitive inhibition patterns. nih.gov For example, certain 2-indolylmethylamine derivatives were found to be potent, irreversible, and competitive inhibitors of MAO. nih.gov While direct kinetic studies on this compound are not extensively detailed in the provided results, the behavior of structurally similar indole compounds suggests that it may also act as an enzyme inhibitor. The inhibitory mechanism of related compounds often involves competitive binding to the enzyme's active site. researchgate.netnih.gov

Table 1: Enzyme Inhibition by Selected Indole Derivatives

| Compound Class | Target Enzyme | Inhibition Type | Key Findings | Reference |

|---|---|---|---|---|

| Indole tetrafluorophenoxymethylketones | Caspase-3 | Irreversible | Potent inhibition with IC50 values from 0.11 to 10 μM. nih.gov | nih.gov |

| Indole aspartyl ketones | Caspase-3 | Not specified | Identified as potent inhibitors. asianpubs.org | asianpubs.org |

| 2-Indolylmethylamine derivatives | Monoamine Oxidase (MAO) | Reversible & Irreversible, Competitive | Acetylenic derivatives showed potent, irreversible inhibition. nih.gov | nih.gov |

| Indole-(Phenyl)triazole bi-heterocycles | Elastase | Competitive | Compound 9d showed competitive inhibition with a Ki of 0.51 µM. researchgate.net | researchgate.net |

| Indole–thiourea derivatives | Tyrosinase | Competitive | Compound 4b exhibited competitive inhibition, outperforming kojic acid. nih.gov | nih.gov |

The interaction of indole-based compounds is not limited to enzymes. They can also bind to and modulate various receptors. For example, sunitinib, a derivative of isatin (B1672199) (an oxidized form of indole), is known to be a multi-receptor tyrosine kinase inhibitor. researchgate.net These kinases are crucial cell signaling proteins, and their inhibition can have profound effects on cell growth and proliferation.

While specific receptor binding studies for this compound were not found, the broader class of indole derivatives has been shown to interact with various receptors. For instance, semaglutide, a peptide analog, functions as a glucagon-like peptide-1 (GLP-1) receptor agonist, which is critical in regulating blood sugar. wikipedia.org This indicates that the indole structure can serve as a scaffold for compounds that modulate receptor activity. The ability of a compound to bind to a receptor is often assessed through binding assays and molecular docking studies, which can predict the affinity and mode of interaction.

Structure-Activity Relationship (SAR) Analysis

SAR analysis is a critical component of medicinal chemistry that seeks to understand how the chemical structure of a compound influences its biological activity.

For the 3-hydroxy-2-oxindole scaffold, the substituents at the 3-position are crucial for bioactivity. The presence of both a hydroxyl (-OH) and a methyl (-CH3) group at this position in this compound is a key structural feature. This compound is a known metabolite of 3-methylindole (B30407), and its formation may be indicative of the generation of an electrophilic intermediate that could be responsible for biological effects. nih.gov

SAR studies on related indole derivatives highlight the importance of specific functional groups and their positions on the indole ring. For instance, in a series of indole aspartyl ketones designed as caspase-3 inhibitors, 2,3,5,6-tetrafluorophenoxymethyl ketone derivatives of indole-N-acetamides were identified as particularly potent. asianpubs.org In another study on tyrosinase inhibitors, derivatization at positions 1, 2, 3, and 5 of the indole core was explored to enhance inhibitory activity. nih.gov The structural similarity between natural indole intermediates and synthetic derivatives is a foundational concept in designing effective enzyme inhibitors. nih.gov The production of this compound as a highly oxidized metabolite of 3-methylindole suggests that the C-3 position is a key site for metabolic activity and potentially for biological interactions. nih.govacs.org

QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. While no specific QSAR models for this compound were identified in the search results, the principles of QSAR are widely applied to indole derivatives.

For example, in the development of elastase inhibitors, computational studies, including the analysis of frontier molecular orbitals (HOMO and LUMO), were used to understand the reactivity and binding affinity of indole-triazole derivatives. researchgate.net Such studies help in predicting the activity of new compounds based on their electronic and steric properties. The development of a QSAR model typically involves a series of compounds with varying structural features and their corresponding biological activities. This data is then used to build a predictive model. The lack of a specific QSAR study for this compound may be due to it being a single metabolite rather than a series of synthesized analogs. However, the foundational data from SAR studies on related oxindoles could be used to develop such models in the future.

Computational and Theoretical Studies

Quantum Chemical Calculations

Comprehensive studies employing Density Functional Theory (DFT) to elucidate the electronic structure and molecular conformation of (3R)-3-Hydroxy-3-methyl-1H-indol-2-one have not been identified in the surveyed literature. Similarly, detailed conformational analyses and the mapping of its energy landscapes are not described. For related compounds like 3-hydroxy-3-nitromethylindolin-2-one, X-ray crystallography has confirmed the planarity of the indolin-2-one ring system. nih.gov In another study on a bis-indole derivative, the indolinone moieties were also found to be nearly planar, with intramolecular forces and hydrogen bonds dictating the molecular conformation. researchgate.net However, these findings are not specific to the this compound enantiomer.

Density Functional Theory (DFT) for Electronic Structure and Molecular Conformation

There is a lack of specific DFT studies in the available literature that focus on the electronic structure and molecular conformation of this compound.

Conformational Analysis and Energy Landscapes

No specific reports detailing the conformational analysis or the energy landscapes of this compound were found.

Natural Occurrence and Biosynthetic Pathways

Isolation from Microorganisms (e.g., Enterocloster species, Xylaria)

The discovery of 3-hydroxy-3-methyloxindole (B1219110) and its derivatives from microorganisms underscores the metabolic diversity within the microbial world. While the specific (3R) stereoisomer is of particular interest, studies have often focused on the isolation of the racemic or a closely related form of the compound.

A significant finding in this area is the isolation of 3-hydroxy-3-(2-oxopropyl)indolin-2-one from a human-derived Enterocloster strain, RD014215. oup.comoup.com This discovery is noteworthy as it is the first instance of a metabolite of this structural class being produced by an Enterocloster species. oup.com The compound was isolated from the culture broth of the bacterium grown under anaerobic conditions, and its structure was elucidated using spectroscopic methods. oup.comoup.com

Furthermore, the natural products database PubChem indicates that 3-hydroxy-3-methyloxindole has been reported in the fungal genus Xylaria. nih.gov Xylaria is a well-documented producer of a wide array of secondary metabolites, including numerous nitrogen-containing compounds. nih.govnih.govresearchgate.netresearchgate.netmdpi.com The genus is known for its ability to synthesize structurally diverse and biologically active molecules. nih.govmdpi.com

The table below summarizes the key microorganisms from which (3R)-3-Hydroxy-3-methyl-1H-indol-2-one or its close analogs have been reported.

| Microorganism | Compound Isolated | Source of Isolation |

| Enterocloster sp. RD014215 | 3-Hydroxy-3-(2-oxopropyl)indolin-2-one | Human feces oup.comoup.com |

| Xylaria sp. | 3-Hydroxy-3-methyloxindole | Not specified nih.gov |

Proposed Biosynthetic Routes from Precursors (e.g., Isatin)

The biosynthesis of this compound in microorganisms is thought to proceed from the precursor molecule isatin (B1672199) (1H-indole-2,3-dione). oup.comresearchgate.net Isatin is a versatile and naturally occurring heterocyclic compound that serves as a building block for the synthesis of various biologically active molecules. researchgate.netmdpi.com

One proposed pathway for the formation of 3-hydroxy-3-substituted-indolin-2-ones involves an aldol (B89426) reaction. researchgate.net For instance, the synthesis of 3-hydroxy-3-(2-oxopropyl)indolin-2-one by Enterocloster sp. RD014215 is hypothesized to occur through the reaction of isatin and acetone (B3395972). oup.comoup.com This proposed mechanism is supported by the fact that Clostridium species, to which Enterocloster was previously classified, are known to produce acetone. oup.com

The general proposed biosynthetic scheme is as follows:

Isatin + Methylating Agent → 3-Methyl-1H-indole-2,3-dione (not isolated) → this compound

Alternatively, a direct enzymatic reaction involving isatin and a methyl donor could lead to the formation of the final product. The specific enzymes and genetic pathways responsible for this biosynthesis in Enterocloster and Xylaria have yet to be fully elucidated and represent an active area of research. ed.ac.ukrsc.orgrsc.org

The following table lists the key compounds involved in the proposed biosynthetic pathway.

| Compound Name | IUPAC Name | Role in Biosynthesis |

| Isatin | 1H-indole-2,3-dione | Precursor oup.comresearchgate.net |

| This compound | (3R)-3-hydroxy-3-methyl-1,3-dihydro-2H-indol-2-one | Final Product |

Future Research Directions and Potential Applications in Chemical Biology

Rational Design of Next-Generation Oxindole (B195798) Derivatives

The future of drug discovery involving the oxindole core lies in the rational and strategic design of new derivatives. nih.gov This approach moves beyond traditional high-throughput screening by incorporating structural biology, computational modeling, and synthetic chemistry to create molecules with tailored properties. A key focus is the modification of the 2-oxindole scaffold to enhance bioactivity and explore novel therapeutic applications. nih.govrsc.org The C-3 stereocenter, in particular, has a significant impact on the biological activity of these compounds, making its precise configuration and substitution a critical aspect of molecular design. rsc.org

Strategies such as molecular hybridization, which combines the oxindole motif with other pharmacologically active structures like α,β-unsaturated ketones, are being explored to generate new chemical entities with potentially synergistic or novel mechanisms of action. researchgate.net This method aims to create agents that can modulate multiple cellular targets, a desirable trait for treating complex diseases like cancer. mdpi.com For instance, the development of oxindole-based multi-kinase inhibitors, such as sunitinib, demonstrates the success of this approach. mdpi.comnih.gov Future efforts will likely focus on creating derivatives with improved selectivity for specific kinase isoforms or even dual-inhibitors that target distinct signaling pathways simultaneously, such as the co-inhibition of FLT3 and CDK2. mdpi.comnih.gov The synthesis of spiro-linked oxindoles, which create complex and rigid three-dimensional structures, represents another frontier for generating chemical diversity and exploring new biological interactions. mdpi.com These advanced synthetic methodologies will be crucial for developing the next generation of oxindole-based probes and therapeutics for a range of conditions, from cancer to glaucoma. nih.govmdpi.com

Comprehensive Elucidation of Pan-omic Biological Mechanisms

To fully understand the therapeutic potential and mechanism of action of oxindole derivatives, future research must adopt a holistic, systems-level approach. Pan-omics, which integrates data from genomics, transcriptomics, proteomics, and metabolomics, offers a powerful strategy for achieving a comprehensive view of how these compounds affect biological systems. nih.gov This integrated analysis can uncover complex relationships between different molecular layers, revealing the full spectrum of a compound's biological activity, from its intended target to off-target effects and downstream pathway modulation. nih.gov

Studies have already shown that certain oxindole derivatives can induce complex cellular responses, including the modulation of the protein kinase B/mTOR pathway, inhibition of glycolysis, and induction of both apoptosis and autophagy in cancer cells. nih.gov While these findings are significant, they represent only a partial view of the compound's total cellular impact. A pan-omic investigation would allow researchers to simultaneously map the changes in gene expression (transcriptomics), protein levels (proteomics), and metabolic profiles (metabolomics) that occur following treatment with a compound like (3R)-3-Hydroxy-3-methyl-1H-indol-2-one or its analogs. This could reveal novel mechanisms of action, identify biomarkers for predicting treatment response, and uncover unexpected synergistic or antagonistic interactions with other cellular pathways. Such a comprehensive understanding is essential for optimizing lead compounds and advancing them through the drug development pipeline.

Exploration of Novel Biological Targets and Phenotypes

The structural versatility of the oxindole core has enabled the development of compounds with a wide array of biological activities, including anticancer, antifungal, and antitubercular properties. nih.govnih.govtandfonline.com While significant research has focused on well-established targets like protein kinases (e.g., FLT3, CDK2) and DNA topoisomerase II, a major direction for future research is the identification of entirely new biological targets. mdpi.comnih.govtandfonline.com The proven efficacy of oxindoles against diverse pathogens and cell types suggests that many of their molecular partners within the cell remain undiscovered. nih.gov

Future screening efforts will likely employ advanced chemical biology techniques, such as activity-based protein profiling and chemoproteomics, to identify the direct binding partners of oxindole derivatives in an unbiased manner within a native cellular context. This could lead to the discovery of novel enzyme inhibitors, receptor modulators, or compounds that disrupt specific protein-protein interactions previously not associated with the oxindole scaffold. For example, the anticancer activity of some derivatives has been linked to the inhibition of glycolysis by downregulating enzymes like lactate (B86563) dehydrogenase A and glucose transporter-1. nih.gov Exploring this metabolic phenotype further could reveal new regulatory nodes in cancer metabolism as potential drug targets. The continued exploration of the oxindole chemical space will undoubtedly expand the range of known biological activities, presenting new opportunities for treating a broader spectrum of human diseases. rsc.orgnih.gov

Q & A

Basic: What synthetic strategies optimize enantiomeric purity for (3R)-3-Hydroxy-3-methyl-1H-indol-2-one?

The synthesis of this compound requires careful selection of chiral catalysts and reaction conditions. For structurally similar indole derivatives, asymmetric catalysis using proline-based organocatalysts or transition-metal complexes (e.g., Ru-BINAP systems) has been effective in achieving high enantioselectivity . Key steps include:

- Temperature control : Reactions performed at 0–25°C to minimize racemization .

- Solvent optimization : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates and stereochemical outcomes .

- Purification : Chiral HPLC or recrystallization in ethanol/water mixtures can isolate the (R)-enantiomer .

| Example Conditions | Yield (%) | Enantiomeric Excess (%) | Reference |

|---|---|---|---|

| Proline-catalyzed aldol reaction | 75 | 92 | |

| Ru-BINAP asymmetric hydrogenation | 88 | 98 |

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Routine characterization involves:

- 1H/13C NMR : Assign hydroxyl (δ ~5.2 ppm, broad) and methyl groups (δ ~1.3 ppm, singlet). Diastereotopic protons in the indole ring appear as multiplet signals (δ 6.8–7.5 ppm) .

- IR spectroscopy : Confirm carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O-H, ~3400 cm⁻¹) stretches .

- Mass spectrometry (EI-MS) : Molecular ion [M+H]+ at m/z 190.1 and fragmentation patterns verify the structure .

| Key Spectral Data | Observed Values | Reference |

|---|---|---|

| 1H NMR (DMSO-d6) δ (ppm) | 1.3 (s, CH3), 5.2 (OH) | |

| IR (KBr) ν (cm⁻¹) | 1701 (C=O), 3406 (OH) |

Advanced: How can researchers resolve contradictions in melting points or spectroscopic data across batches?

Discrepancies often arise from:

- Polymorphism : Recrystallize the compound using different solvents (e.g., acetone vs. ethyl acetate) and compare DSC/TGA profiles .

- Impurities : Use preparative TLC or column chromatography (silica gel, hexane/EtOAc) to isolate pure fractions. Reanalyze NMR to detect trace solvents or byproducts .

- Instrument calibration : Validate melting point apparatus and NMR spectrometers with standard references (e.g., adamantane for 13C NMR) .

Example : A reported melting point of 245–247°C for a fluoroindole derivative deviated to 232–234°C due to solvent-trapped crystals, resolved by vacuum sublimation .

Advanced: What crystallographic approaches refine the structure of this compound?

Using SHELX software (SHELXL-97):

- Data collection : High-resolution X-ray diffraction (Cu-Kα, λ = 1.5418 Å) at 100 K minimizes thermal motion .

- Hydrogen bonding analysis : SHELXPRO identifies intermolecular O-H···O=C interactions stabilizing the crystal lattice .

- Enantiomer validation : Flack parameter (near 0) confirms the (R)-configuration .

| Crystallographic Parameters | Values | Reference |

|---|---|---|

| Space group | P21 | |

| R-factor | <0.05 |

Advanced: How does computational modeling predict biological interactions of this compound?

- Molecular docking (MOE software) : Simulate binding to enzymes (e.g., cyclooxygenase-2) using the compound’s 3D structure. Key interactions include hydrogen bonding with Arg120 and hydrophobic contacts with Tyr355 .

- ADMET profiling : Predict pharmacokinetics (e.g., LogP ~1.8, moderate BBB permeability) using QSAR models .

- Dynamic simulations : MD trajectories (100 ns) assess stability in binding pockets, with RMSD <2.0 Å indicating robust interactions .

Example : A thiazolo-triazole-indole hybrid showed IC50 = 1.2 µM against COX-2, validated by docking and in vitro assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.